molecular formula C11H13NO B15356313 7-ethyl-3,4-dihydro-2H-isoquinolin-1-one

7-ethyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B15356313
M. Wt: 175.23 g/mol
InChI Key: HVHXCXRXXAYDHA-UHFFFAOYSA-N
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Description

7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological activities, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-3,4-dihydro-2H-isoquinolin-1-one typically involves the following steps:

  • Formation of Isoquinoline Derivative: The starting material is often an isoquinoline derivative, which undergoes alkylation at the nitrogen atom.

  • Reduction Process: The isoquinoline derivative is then reduced to form the dihydroisoquinoline structure.

  • Ethylation: Ethylation of the dihydroisoquinoline compound is performed to introduce the ethyl group at the 7-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivative.

  • Reduction: Further reduction can lead to the formation of saturated derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinoline derivatives.

  • Reduction Products: Saturated isoquinoline derivatives.

  • Substitution Products: Halogenated or alkylated isoquinolines.

Scientific Research Applications

7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties, making it useful in studying biological systems.

  • Medicine: It has potential therapeutic applications, including antitumor and antiviral activities.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

7-Ethyl-3,4-dihydro-2H-isoquinolin-1-one is structurally similar to other isoquinoline derivatives, such as 7-methyl-3,4-dihydro-2H-isoquinolin-1-one and 3,4-dihydro-2H-isoquinolin-1-one. the presence of the ethyl group at the 7-position imparts unique chemical and biological properties to the compound. These differences can influence its reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one

  • 3,4-Dihydro-2H-isoquinolin-1-one

  • 7-Propyl-3,4-dihydro-2H-isoquinolin-1-one

  • 7-Butyl-3,4-dihydro-2H-isoquinolin-1-one

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

7-ethyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C11H13NO/c1-2-8-3-4-9-5-6-12-11(13)10(9)7-8/h3-4,7H,2,5-6H2,1H3,(H,12,13)

InChI Key

HVHXCXRXXAYDHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CCNC2=O)C=C1

Origin of Product

United States

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